molecular formula C22H15Br2FN2 B10913807 3,5-bis(4-bromophenyl)-1-(2-fluorobenzyl)-1H-pyrazole

3,5-bis(4-bromophenyl)-1-(2-fluorobenzyl)-1H-pyrazole

Cat. No.: B10913807
M. Wt: 486.2 g/mol
InChI Key: HKDWXOQVYDDFRY-UHFFFAOYSA-N
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Description

3,5-bis(4-bromophenyl)-1-(2-fluorobenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two bromophenyl groups at positions 3 and 5, and a fluorobenzyl group at position 1 of the pyrazole ring. These substituents impart unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-bromophenyl)-1-(2-fluorobenzyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with bromophenyl groups.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the fluorobenzyl moiety.

The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-bromophenyl)-1-(2-fluorobenzyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromine atoms in the bromophenyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups.

Scientific Research Applications

3,5-bis(4-bromophenyl)-1-(2-fluorobenzyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound may be used as a probe to study enzyme interactions or as a potential lead compound for drug development.

    Medicine: The compound’s potential pharmacological properties make it a candidate for the development of new therapeutic agents. It may exhibit activity against specific biological targets, such as receptors or enzymes.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-1-(2-fluorobenzyl)-1H-pyrazole depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved would depend on the specific target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(4-chlorophenyl)-1-(2-fluorobenzyl)-1H-pyrazole: Similar structure but with chlorine atoms instead of bromine.

    3,5-bis(4-methylphenyl)-1-(2-fluorobenzyl)-1H-pyrazole: Similar structure but with methyl groups instead of bromine.

    3,5-bis(4-nitrophenyl)-1-(2-fluorobenzyl)-1H-pyrazole: Similar structure but with nitro groups instead of bromine.

Uniqueness

The presence of bromine atoms in 3,5-bis(4-bromophenyl)-1-(2-fluorobenzyl)-1H-pyrazole imparts unique reactivity and properties compared to its analogs. Bromine atoms are larger and more polarizable than chlorine or methyl groups, which can influence the compound’s chemical behavior and interactions with other molecules. Additionally, the combination of bromine and fluorine substituents can enhance the compound’s potential as a pharmacological agent due to their effects on lipophilicity and metabolic stability.

Properties

Molecular Formula

C22H15Br2FN2

Molecular Weight

486.2 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-1-[(2-fluorophenyl)methyl]pyrazole

InChI

InChI=1S/C22H15Br2FN2/c23-18-9-5-15(6-10-18)21-13-22(16-7-11-19(24)12-8-16)27(26-21)14-17-3-1-2-4-20(17)25/h1-13H,14H2

InChI Key

HKDWXOQVYDDFRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)F

Origin of Product

United States

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